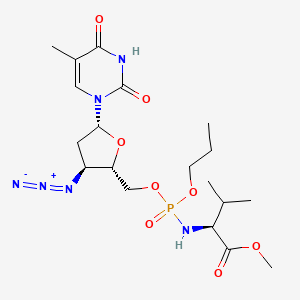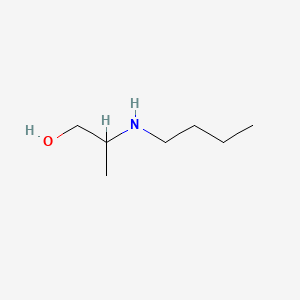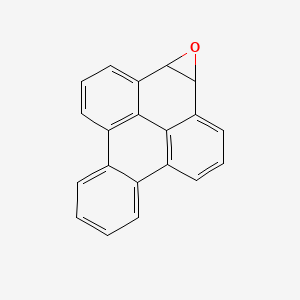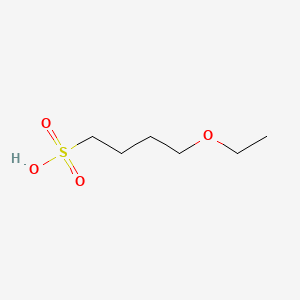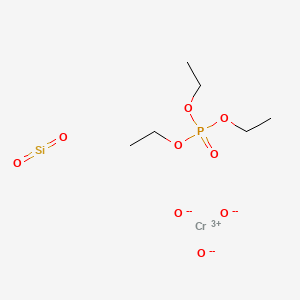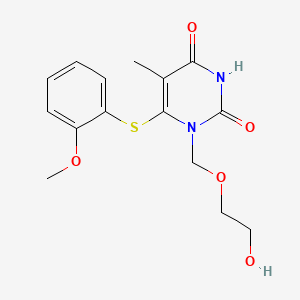
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a thymine base modified with hydroxyethoxy and methoxyphenylthio groups. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves several steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Methylation: The first step involves the introduction of a hydroxyethoxy methyl group to the thymine base. This can be achieved through a reaction with ethylene glycol and formaldehyde under acidic conditions.
Methoxyphenylthio Substitution: The next step involves the substitution of a hydrogen atom on the thymine base with a methoxyphenylthio group. This can be done using a thiol reagent such as 2-methoxyphenylthiol in the presence of a suitable catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxyphenylthio group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyphenylthio group can be replaced by other nucleophiles such as amines or halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound can be studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It may have potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs used in chemotherapy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy and methoxyphenylthio groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((2-methoxyphenyl)thio)thymine can be compared with other similar compounds, such as:
Acyclovir: A nucleoside analog used as an antiviral agent. Both compounds share structural similarities but differ in their specific functional groups and biological activities.
Zidovudine: Another nucleoside analog used in the treatment of HIV. It has a different mechanism of action and molecular structure compared to this compound.
Ganciclovir: Used to treat cytomegalovirus infections. It has a similar nucleoside structure but different substituents that confer distinct biological properties.
The uniqueness of this compound lies in its specific combination of hydroxyethoxy and methoxyphenylthio groups, which may impart unique biological activities and chemical reactivity.
Properties
CAS No. |
125056-63-5 |
|---|---|
Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(2-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-6-4-3-5-11(12)21-2/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI Key |
UWJSDUZCLIJBEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



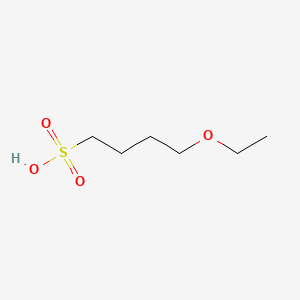
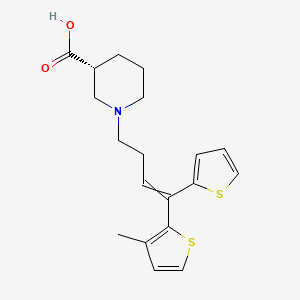
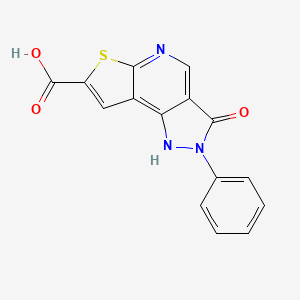
![(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12792173.png)
